An In-depth Technical Guide to Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its unique thiazole core, substituted with both bromine and chlorine atoms, offers multiple reaction sites for further chemical modifications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key reactions, and its significant applications in the pharmaceutical and agrochemical industries. Particular focus is given to its role as a building block in the development of targeted therapeutics, such as c-Met kinase inhibitors.
Chemical and Physical Properties
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a white to light yellow or beige crystalline powder. Its key identifiers and physical properties are summarized in the table below.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 425392-44-5 | [1][2][4] |
| Molecular Formula | C₆H₅BrClNO₂S | [2][4] |
| Molecular Weight | 270.53 g/mol | [1] |
| Appearance | White to light yellow beige crystalline powder | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Synonyms | 2-Bromo-5-chloro-thiazole-4-carboxylic acid ethyl ester, Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | [1][4] |
| Storage Conditions | 0-8°C | [1] |
| Boiling Point | 313°C | [3] |
Synthesis
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate
The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring.[5][6][7] In this proposed first step, a suitable α-halo-β-ketoester is reacted with a thiourea. For the synthesis of the chloro-substituted precursor, ethyl 2-chloroacetoacetate would be the likely starting material.
Reaction Scheme:
-
Ethyl 2-chloroacetoacetate + Thiourea → Ethyl 2-amino-5-chlorothiazole-4-carboxylate
Step 2: Sandmeyer Bromination of Ethyl 2-amino-5-chlorothiazole-4-carboxylate
The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic or heteroaromatic ring into a halide.[9][10][11] In this step, the amino group of the thiazole precursor is diazotized, and the resulting diazonium salt is subsequently treated with a copper(I) bromide salt to yield the final product.
Reaction Scheme:
-
Ethyl 2-amino-5-chlorothiazole-4-carboxylate + NaNO₂/HBr, then CuBr → Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Below is a generalized experimental protocol based on these established methods.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate
-
To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol, add an equimolar amount of thiourea.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
-
Suspend Ethyl 2-amino-5-chlorothiazole-4-carboxylate in an aqueous solution of hydrobromic acid.
-
Cool the suspension in an ice bath to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain Ethyl 2-bromo-5-chlorothiazole-4-carboxylate.
Spectroscopic Data (Predicted)
While specific experimental spectra for Ethyl 2-bromo-5-chlorothiazole-4-carboxylate are not widely published, the expected NMR and IR data can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Data
-
Ethyl Ester Protons: A quartet signal for the -CH₂- group and a triplet signal for the -CH₃ group.
Predicted ¹³C NMR Data
-
Carbonyl Carbon: A signal in the downfield region, typical for an ester carbonyl group.[12]
-
Thiazole Ring Carbons: Signals corresponding to the three carbon atoms of the thiazole ring.
-
Ethyl Ester Carbons: Signals for the -CH₂- and -CH₃ carbons.
Predicted IR Spectroscopy Data
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.
-
C=N and C=C Stretching: Absorption bands corresponding to the thiazole ring.
-
C-H Stretching: Bands for the aliphatic C-H bonds of the ethyl group.
Reactivity and Applications
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a versatile building block due to its multiple reactive sites. The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[13]
Suzuki Coupling Reactions
The bromine atom can be readily displaced by a variety of boronic acids in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is instrumental in the synthesis of complex molecules with substituted thiazole cores.
Generalized Suzuki Coupling Protocol:
-
In a reaction vessel, combine Ethyl 2-bromo-5-chlorothiazole-4-carboxylate, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Agrochemicals
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
-
Pharmaceuticals: It is particularly useful in the development of anti-inflammatory, antimicrobial, and anti-cancer agents.[1] Its application as a precursor for c-Met kinase inhibitors is of significant interest in oncology research.[14][15] The c-Met signaling pathway, when abnormally activated, is implicated in tumor growth, metastasis, and invasion.[16][17] Small molecule inhibitors that target the ATP-binding pocket of the c-Met receptor can effectively block these downstream effects. The thiazole scaffold is a common feature in many kinase inhibitors, and Ethyl 2-bromo-5-chlorothiazole-4-carboxylate provides a convenient starting point for the synthesis of such molecules.
-
Agrochemicals: This compound is also used in the formulation of crop protection products, including fungicides and herbicides.[1] The thiazole ring is a known toxophore in many agrochemicals, and the substituents on this intermediate allow for the generation of a library of compounds for screening and optimization of pesticidal activity.
Safety and Handling
Detailed safety data for Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is not extensively documented. However, based on the known hazards of similar brominated and chlorinated heterocyclic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its versatile reactivity, particularly at the 2-position, allows for the efficient synthesis of complex molecular architectures. While detailed synthetic and spectroscopic data in the public domain are scarce, its structural similarity to other well-characterized thiazoles provides a solid foundation for its use in research and development. Further exploration of its reactivity and the biological activity of its derivatives is likely to lead to the discovery of novel therapeutic agents and crop protection solutions.
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